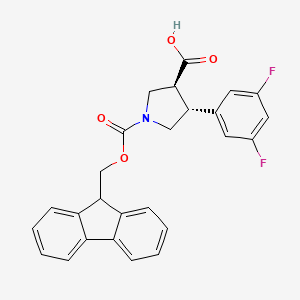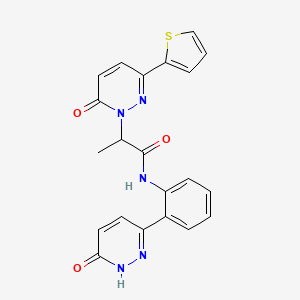![molecular formula C13H14N2O2S B2488138 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid CAS No. 1132673-09-6](/img/structure/B2488138.png)
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid is a compound with a molecular formula of C13H14N2O2S and a molecular weight of 262.33 g/mol It is known for its unique structure, which includes a quinoline moiety attached to a propanoic acid backbone via a sulfanyl linkage
Méthodes De Préparation
The synthesis of 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and cysteine.
Reaction Conditions: The quinoline moiety is first functionalized to introduce a reactive group, such as a halide, which can then undergo nucleophilic substitution with the thiol group of cysteine.
Coupling Reaction: The key step involves the coupling of the functionalized quinoline with cysteine under basic conditions to form the sulfanyl linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Electrophiles: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing quinoline and sulfanyl functionalities.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Industry: Used in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA or bind to specific protein sites, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. These interactions can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]butanoic acid: Similar structure but with a butanoic acid backbone, which may affect its reactivity and biological activity.
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]pentanoic acid: Another analog with a pentanoic acid backbone, offering different steric and electronic properties.
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]hexanoic acid: A longer-chain analog that may have distinct solubility and interaction profiles.
The uniqueness of this compound lies in its specific combination of the quinoline moiety and the propanoic acid backbone, which imparts unique chemical and biological properties.
Propriétés
IUPAC Name |
2-amino-3-(quinolin-8-ylmethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-11(13(16)17)8-18-7-10-4-1-3-9-5-2-6-15-12(9)10/h1-6,11H,7-8,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSXQFGNGPYFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CSCC(C(=O)O)N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2488056.png)
![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)
![1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2488060.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2488062.png)
![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)







